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molecular formula C15H12N2O2 B8747573 Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 858116-68-4

Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B8747573
M. Wt: 252.27 g/mol
InChI Key: WGCVLIXVRJMBGL-UHFFFAOYSA-N
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Patent
US08067434B2

Procedure details

Into a round bottom flask was added compound 22 (55.0 mg, 0.000218 mol) and palladium hydroxide, 20 wt. % Pd on carbon, wet (20.0 mg, 0.000142 mol) and Methanol (5.0 mL, 0.12 mol) under an atmosphere of Hydrogen. The reaction mixture was stirred at room temperature overnight. Filtration and concentration gave product 15 (35 mg).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[CH:12]=[C:13]2[CH:19]=[CH:18][NH:17][C:14]2=[N:15][CH:16]=1)=[O:10])C1C=CC=CC=1.CO>[OH-].[Pd+2].[OH-].[Pd]>[NH:17]1[C:14]2=[N:15][CH:16]=[C:11]([C:9]([OH:10])=[O:8])[CH:12]=[C:13]2[CH:19]=[CH:18]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C=1C=C2C(=NC1)NC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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